molecular formula C10H7ClN2 B15168006 4-(3-Chlorophenyl)pyrimidine CAS No. 646062-60-4

4-(3-Chlorophenyl)pyrimidine

Cat. No.: B15168006
CAS No.: 646062-60-4
M. Wt: 190.63 g/mol
InChI Key: OVUMUJFIJJEAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)pyrimidine is a heterocyclic aromatic organic compound It consists of a pyrimidine ring substituted with a 3-chlorophenyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)pyrimidine typically involves the reaction of 3-chlorobenzaldehyde with guanidine in the presence of a base. The reaction proceeds through a cyclization process to form the pyrimidine ring. Common bases used in this reaction include sodium ethoxide or potassium carbonate. The reaction is usually carried out in an ethanol solvent under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally friendly solvents, can be employed to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)pyrimidine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(3-Chlorophenyl)pyrimidine has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in cellular processes. The exact mechanism can vary depending on the specific application and target. In medicinal chemistry, it may act as an inhibitor of protein kinases or other enzymes critical for cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)pyrimidine
  • 4-(2-Chlorophenyl)pyrimidine
  • 4-(3-Bromophenyl)pyrimidine

Comparison

4-(3-Chlorophenyl)pyrimidine is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

CAS No.

646062-60-4

Molecular Formula

C10H7ClN2

Molecular Weight

190.63 g/mol

IUPAC Name

4-(3-chlorophenyl)pyrimidine

InChI

InChI=1S/C10H7ClN2/c11-9-3-1-2-8(6-9)10-4-5-12-7-13-10/h1-7H

InChI Key

OVUMUJFIJJEAHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=NC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.